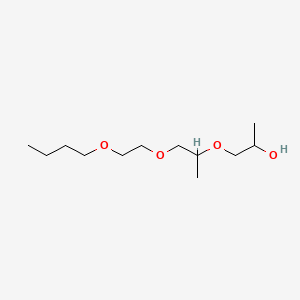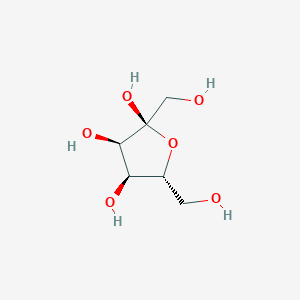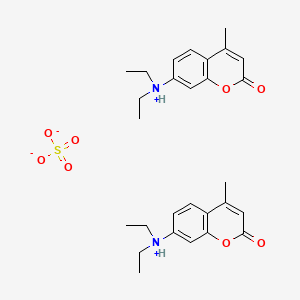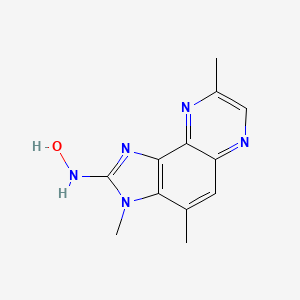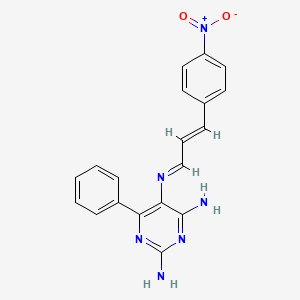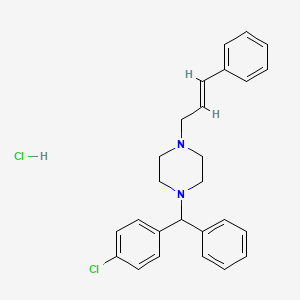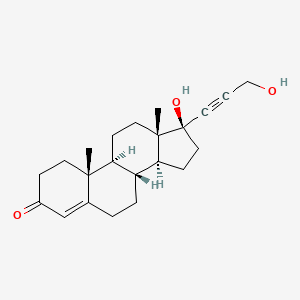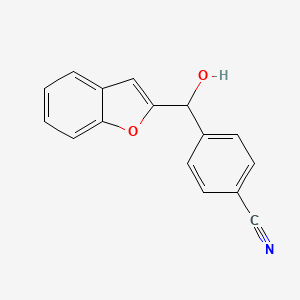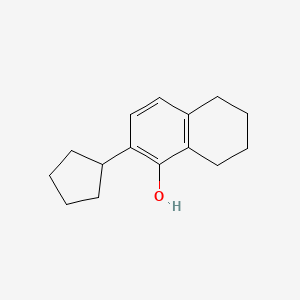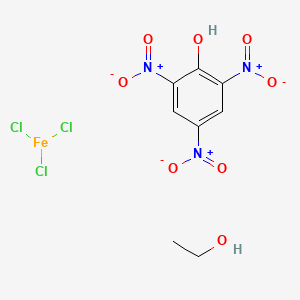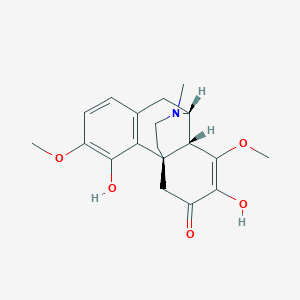
Carococculine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carococculine is a naturally occurring alkaloid found in the plant species Cocculus carolinus. It has the molecular formula C19H23NO5 and a molecular weight of 345.395 g/mol
準備方法
Synthetic Routes and Reaction Conditions: Carococculine can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of starting materials such as morphinan derivatives, which undergo a series of hydroxylation, methylation, and oxidation reactions to form the final product .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the stems and leaves of Cocculus carolinus. The extraction process includes the use of solvents such as ethanol, followed by purification steps to isolate the pure compound .
化学反応の分析
Types of Reactions: Carococculine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, methylated, and substituted derivatives of this compound .
科学的研究の応用
Carococculine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
作用機序
The mechanism of action of Carococculine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
類似化合物との比較
Carococculine is unique due to its specific chemical structure and properties. Similar compounds include:
Magnoflorine: Another alkaloid with similar biological activities.
Palmatine: Known for its antimicrobial properties.
Sinoacutine: Studied for its potential therapeutic effects
This compound stands out due to its distinct molecular structure and the specific biological activities it exhibits, making it a valuable compound for further research and development.
特性
CAS番号 |
54302-44-2 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC名 |
(1S,9R,10R)-3,12-dihydroxy-4,11-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C19H23NO5/c1-20-7-6-19-9-12(21)16(22)18(25-3)15(19)11(20)8-10-4-5-13(24-2)17(23)14(10)19/h4-5,11,15,22-23H,6-9H2,1-3H3/t11-,15-,19-/m1/s1 |
InChIキー |
OTYKXNWPUNSPSI-PRIMNGNOSA-N |
異性体SMILES |
CN1CC[C@]23CC(=O)C(=C([C@H]2[C@H]1CC4=C3C(=C(C=C4)OC)O)OC)O |
正規SMILES |
CN1CCC23CC(=O)C(=C(C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


